(E)-N'-hydroxy-3-phenylprop-2-enimidamide
Overview
Description
(E)-N'-hydroxy-3-phenylprop-2-enimidamide, also known as HPPH, is a synthetic compound that has gained significant attention in recent years due to its potential application in cancer treatment. HPPH is a hydroxamic acid derivative that is structurally similar to trichostatin A, a well-known histone deacetylase inhibitor (HDACi). HPPH has shown promising results in preclinical studies as an anticancer agent, and its mechanism of action is being actively investigated.
Mechanism of Action
(E)-N'-hydroxy-3-phenylprop-2-enimidamide inhibits the activity of HDAC enzymes by binding to the active site of the enzyme and blocking its activity. This leads to an accumulation of acetylated histones, which results in changes in gene expression. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
(E)-N'-hydroxy-3-phenylprop-2-enimidamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, inhibit the growth of cancer stem cells, and enhance the immune response against cancer cells. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-N'-hydroxy-3-phenylprop-2-enimidamide in lab experiments is that it has shown low toxicity in preclinical studies. It has also been shown to have a broad spectrum of activity against different types of cancer cells. However, one of the limitations of using (E)-N'-hydroxy-3-phenylprop-2-enimidamide is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different signaling pathways.
Future Directions
There are several future directions for research on (E)-N'-hydroxy-3-phenylprop-2-enimidamide. One area of research is to investigate its effects on different signaling pathways and to identify potential synergistic effects with other anticancer agents. Another area of research is to investigate its potential application in combination with immunotherapy. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has also shown potential as a radiosensitizer, and more research is needed to investigate its effects in combination with radiation therapy. Finally, more research is needed to investigate the pharmacokinetics and pharmacodynamics of (E)-N'-hydroxy-3-phenylprop-2-enimidamide in vivo, which will be crucial for its clinical development.
Conclusion:
In conclusion, (E)-N'-hydroxy-3-phenylprop-2-enimidamide is a promising compound with potential application in cancer treatment. Its mechanism of action is being actively investigated, and it has shown promising results in preclinical studies. However, more research is needed to fully understand its effects on different signaling pathways and to investigate its potential application in combination with other anticancer agents. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has the potential to become an important addition to the arsenal of anticancer agents, and its clinical development is eagerly awaited.
Scientific Research Applications
(E)-N'-hydroxy-3-phenylprop-2-enimidamide has been extensively studied for its potential application in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising class of anticancer agents. (E)-N'-hydroxy-3-phenylprop-2-enimidamide has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.
properties
IUPAC Name |
(E)-N'-hydroxy-3-phenylprop-2-enimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-9(11-12)7-6-8-4-2-1-3-5-8/h1-7,12H,(H2,10,11)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHDWBUBSDXIRB-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-hydroxy-3-phenylprop-2-enimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.